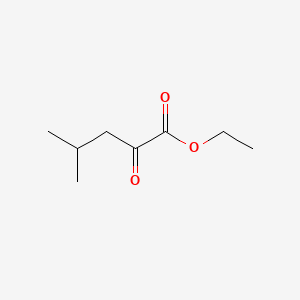

Ethyl 4-methyl-2-oxopentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-methyl-2-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-4-11-8(10)7(9)5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSWAHQQBHNCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180710 | |

| Record name | Ethyl 4-methyl-2-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26073-09-6 | |

| Record name | Ethyl 4-methyl-2-oxopentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26073-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-methyl-2-oxopentanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026073096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-methyl-2-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-methyl-2-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-METHYL-2-OXOPENTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S475RX6T2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 4-methyl-2-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methyl-2-oxopentanoate, a keto-ester with the chemical formula C₈H₁₄O₃, is a compound of interest in organic synthesis and medicinal chemistry.[1][2] Its structure, featuring both a ketone and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules. Understanding its physical properties is paramount for its effective use in research and development, influencing reaction conditions, purification methods, and formulation strategies. This guide provides a comprehensive overview of the known physical characteristics of this compound, details experimental protocols for their determination, and discusses the interplay between its structure and properties.

Physicochemical Properties

The physical properties of a compound are dictated by its molecular structure. This compound is a chiral molecule, though it is often handled as a racemic mixture. Its branched alkyl chain and the presence of two polar oxygen atoms influence its volatility, solubility, and other physical characteristics.

Summary of Physical Data

| Property | Value for this compound | Value for Ethyl 4-methyl-3-oxopentanoate (Isomer) | Source |

| Molecular Formula | C₈H₁₄O₃ | C₈H₁₄O₃ | [1][3] |

| Molecular Weight | 158.19 g/mol | 158.19 g/mol | [1][4] |

| Appearance | Colorless oil | Not specified | [3] |

| Boiling Point | Not available | 173 °C | [5] |

| Melting Point | Not available | -9 °C | [5] |

| Density | Not available | 0.981 g/mL | [5] |

| Refractive Index | 1.420 | 1.4265 | [4][5] |

| Solubility | Esters of this size are generally slightly soluble in water and soluble in common organic solvents.[6][7] | Not specified | |

| Flash Point | Not available | Not available | |

| XLogP3 (Computed) | 1.6 | Not available | [1][4] |

| Topological Polar Surface Area | 43.4 Ų | 43.4 Ų | [1][4] |

Interplay of Physical Properties

The physical properties of this compound are interconnected, arising from its molecular structure. The following diagram illustrates these relationships.

Caption: Relationship between molecular structure and physical properties.

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for chemical characterization. The following are standard, reliable methods for measuring key physical constants of liquid compounds like this compound.

Determination of Boiling Point (Micro-Scale Method)

The boiling point is a fundamental property that indicates purity and is essential for distillation-based purification.

Methodology:

-

Sample Preparation: Place a small volume (approximately 0.5 mL) of this compound into a small test tube.

-

Capillary Inversion: Insert a sealed-end capillary tube, open end down, into the test tube containing the liquid.

-

Heating: Immerse the test tube assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a melting point apparatus with a boiling point attachment).

-

Observation: Heat the bath gradually. A slow stream of bubbles will emerge from the capillary tube as the air inside expands. As the temperature approaches the boiling point, this stream will become rapid and continuous.

-

Boiling Point Identification: The boiling point is the temperature at which the rapid stream of bubbles just ceases, and the liquid begins to be drawn back into the capillary tube upon slight cooling.[8][9]

Causality: At the boiling point, the vapor pressure of the liquid equals the external pressure. The continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure. As the system cools slightly, the point at which the liquid is drawn back into the capillary signifies the precise temperature where the vapor pressure equals the atmospheric pressure.

Determination of Density

Density is a measure of mass per unit volume and is useful for confirming substance identity and for various calculations in process chemistry.

Methodology:

-

Mass of Empty Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).

-

Filling the Pycnometer: Fill the pycnometer with this compound, ensuring there are no air bubbles. The volume is precisely defined by the capillary stopper.

-

Mass of Filled Pycnometer: Weigh the filled pycnometer.

-

Temperature Control: The measurement should be performed at a constant, recorded temperature, as density is temperature-dependent.

-

Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[3][10]

Trustworthiness: The use of a pycnometer provides a highly accurate volume measurement, leading to a reliable density determination. Repeating the measurement multiple times and averaging the results ensures precision.

Determination of Refractive Index

The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. It is a highly characteristic property for a pure compound.

Methodology:

-

Instrument Calibration: Calibrate a refractometer (e.g., an Abbe refractometer) using a standard of known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the prism of the refractometer.

-

Measurement: Close the prism and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading: Read the refractive index from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[1][4][11]

Expertise: The choice of an Abbe refractometer is standard for its high precision and the small sample volume required. Ensuring proper calibration and temperature control is critical for obtaining an accurate and reproducible value.

Safety and Handling

While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, general precautions for handling organic esters and ketones should be observed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This technical guide has synthesized the available physical property data for this compound. While some key experimental values are not present in the current literature, this document provides a solid foundation of its known characteristics and the established methodologies for their determination. The presented protocols are designed to be self-validating, ensuring that researchers can confidently measure these properties in their own laboratories. As a compound with potential in various synthetic applications, a thorough understanding of its physical properties is the first step towards its successful and safe utilization.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-methyl-3-oxopentanoate. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

CUNY. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

-

University of Alabama in Huntsville. (n.d.). Determining the refractive index of liquids using a modified Michelson interferometer. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

The Physics Partner. (2024, August 8). Determining the density of solids and liquids. The Lab Activity. Retrieved from [Link]

-

Solubility of Things. (n.d.). Esters: Structure, Properties, and Reactions. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-methyl-3-oxopentanoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemguide. (n.d.). an introduction to esters. Retrieved from [Link]

-

Scribd. (n.d.). Ester Value Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

-

Wikipedia. (n.d.). Ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-4-oxopentanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ethyl 4-methyl valerate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methyl-2-oxopent-4-enoate. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 4-methyl-5-oxopentanoate. Retrieved from [Link]

-

Chemsrc. (n.d.). ethyl 2-methyl-4-oxopentanoate. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 2-formyl-4-oxopentanoate. Retrieved from [Link]

-

FooDB. (2015, May 7). Showing Compound 4-methyl-2-oxopentanoate (FDB030510). Retrieved from [Link]

-

Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. phillysim.org [phillysim.org]

- 3. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. vernier.com [vernier.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uotechnology.edu.iq [uotechnology.edu.iq]

Introduction: Situating a Key α-Keto Ester in Modern Research

An In-Depth Technical Guide to Ethyl 4-methyl-2-oxopentanoate (CAS 26073-09-6) for Advanced Research and Development

This compound, also known as Ethyl α-ketoisocaproate, is an α-keto ester derivative of the branched-chain amino acid L-leucine.[1] While it serves as a versatile building block in organic synthesis, its true significance for drug development professionals and researchers lies in its relationship to its corresponding carboxylic acid, 4-methyl-2-oxopentanoic acid (α-Ketoisocaproic acid).[2][3] This endogenous metabolite is a critical player in energy metabolism and a potent signaling molecule, notably impacting the mTOR and autophagy pathways, which are central to cellular growth, proliferation, and homeostasis.[2][3] Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and metabolic disorders.[4]

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties and synthesis to its purification, analytical characterization, and potential applications as a research tool or therapeutic precursor. The ester form often provides enhanced lipophilicity compared to the parent acid, potentially improving cell permeability and bioavailability in experimental models, making it an invaluable tool for studying the intricate metabolic and signaling roles of its parent keto acid.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is the foundation for its successful application in any research setting. These parameters dictate appropriate solvents for reactions and analysis, storage conditions, and potential purification strategies. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 26073-09-6 | [5][6] |

| Molecular Formula | C₈H₁₄O₃ | [5][6][7] |

| Molecular Weight | 158.19 g/mol | [1][5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | Ethyl 4-methyl-2-oxovalerate, Ethyl α-ketoisocaproate | [1][5][8] |

| Density | 0.9715 g/cm³ @ 20 °C | [1] |

| Boiling Point | 123 °C @ 6 Torr | [1] |

| Flash Point | 77.1 ± 15.9 °C | [1] |

| Refractive Index | 1.420 | [1] |

| Purity (Typical) | ≥98% | [6] |

| Topological Polar Surface Area | 43.4 Ų | [1][5] |

| XLogP3 | 1.6 | [1][5] |

Synthesis: A Protocol for Grignard-based Acylation

The synthesis of α-keto esters like this compound is efficiently achieved through the acylation of a suitable nucleophile with an appropriate electrophile. A well-established and reliable method involves the reaction of an organometallic (Grignard) reagent with an oxalate diester, such as diethyl oxalate.[9][10] This approach is favored for its high efficiency in forming the crucial carbon-carbon bond adjacent to the ester carbonyl group.

The causality behind this choice lies in the reactivity of the Grignard reagent, which acts as a potent nucleophile, and the electrophilic nature of the carbonyl carbons in diethyl oxalate. The reaction is typically performed at low temperatures (-78 °C) to control the reactivity and prevent undesired side reactions, such as double addition of the Grignard reagent.

Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the synthesis of Ethyl 4-methyl-2-oxovalerate.[10]

Materials:

-

Isobutylmagnesium bromide (Grignard reagent, solution in diethyl ether)

-

Diethyl oxalate

-

Anhydrous diethyl ether

-

1M Ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: Equip a flame-dried, round-bottom flask with a magnetic stir bar, a dropping funnel, and a gas inlet for an inert atmosphere (Argon).

-

Initial Charge: Introduce diethyl oxalate (1.0 equivalent) and anhydrous diethyl ether into the flask.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Add the isobutylmagnesium bromide solution (1.5 equivalents) dropwise from the dropping funnel to the cooled solution, maintaining vigorous stirring. The slow addition is critical to dissipate heat and prevent side-product formation.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

Quenching: Carefully quench the reaction by slowly adding 1M aqueous NH₄Cl solution. This step protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous Na₂SO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[10]

Visualization: Synthesis Workflow```dot

Caption: General workflow for purification via flash column chromatography.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic methods provides a complete picture of the molecule's structure. [11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

-

¹H NMR: For this compound, one would expect to see a quartet and a triplet for the ethyl ester group, a doublet for the methylene group adjacent to the chiral center, a multiplet (septet) for the single proton on the isobutyl group, and a doublet for the two equivalent methyl groups of the isobutyl moiety. [10] * ¹³C NMR: The spectrum would show distinct signals for the two carbonyl carbons (ketone ~194 ppm, ester ~161 ppm), the carbons of the ethyl group, and the carbons of the isobutyl group. [10]* Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The key signals for this molecule are two strong carbonyl (C=O) stretching bands: one for the ketone (~1720-1740 cm⁻¹) and one for the ester (~1735-1750 cm⁻¹). [12]* Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. [10]The molecular ion peak (M⁺) should correspond to the exact mass of C₈H₁₄O₃.

-

Potential Applications in Drug Discovery and Cell Biology

The primary value of this compound in a research context stems from its role as a precursor to 4-methyl-2-oxopentanoic acid (α-KIC). α-KIC is a key metabolite in leucine metabolism and has been shown to be a bioactive signaling molecule. [2][3] Research Focus Areas:

-

Metabolic Studies: As a more cell-permeable precursor, the ethyl ester can be used to deliver α-KIC into cells to study its downstream metabolic fate, including its catabolism for energy (ketone body formation) or its amination back to leucine. [13]2. Signaling Pathway Modulation: α-KIC has been shown to stimulate skeletal muscle protein synthesis and impact the mTOR and autophagy signaling pathways, which are critical in cancer and metabolic diseases. [2][3]Using the ethyl ester allows researchers to probe these pathways' responses to elevated intracellular α-KIC levels.

-

Disease Modeling: The parent acid, α-KIC, accumulates in Maple Syrup Urine Disease (MSUD), a metabolic disorder where its buildup leads to neurological damage. [14]The ethyl ester can serve as a tool in cellular models to study the mechanisms of this neurotoxicity.

Visualization: Potential Biological Signaling Pathway

Caption: Potential modulation of mTOR signaling by the active metabolite.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation. [15]* Personal Protective Equipment (PPE): Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles. [15]* Handling: Wash hands thoroughly after handling. Avoid contact with skin and eyes. [15]* Storage: Store in a tightly closed vessel in a cool, dry place. [15]* Incompatibilities: Avoid strong oxidizing agents. [15]

References

-

This compound | C8H14O3 | CID 117716. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Ethyl 4-methyl-2-oxopent-4-enoate | C8H12O3 | CID 18370466. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Synthesis of ethyl 2-oximino-4-methyl-3-oxopentanoate. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

-

Ethyl 2-oxovalerate | CAS#:50461-74-0. (n.d.). Chemsrc. Retrieved January 5, 2026, from [Link]

-

Ethyl 4-Methyl-2-Oxovalerate | CAS#:26073-09-6. (n.d.). Chemsrc. Retrieved January 5, 2026, from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved January 5, 2026, from [Link]

-

Esters 4. Organic Preparation & Purification of an Ester. (2014, February 16). YouTube. Retrieved January 5, 2026, from [Link]

-

III Analytical Methods. (n.d.). Retrieved January 5, 2026, from [Link]

-

ethyl 4-methyl-5-oxopentanoate. (n.d.). Chemical Synthesis Database. Retrieved January 5, 2026, from [Link]

- US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. (n.d.). Google Patents.

-

This compound, min 98%, 1 gram. (n.d.). CP Lab Safety. Retrieved January 5, 2026, from [Link]

- CN102026955A - Process for purifying an alpha-keto ester. (n.d.). Google Patents.

-

ir | ORGANIC CHEMISTRY SELECT. (n.d.). WordPress.com. Retrieved January 5, 2026, from [Link]

-

Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019, June 4). EPA. Retrieved January 5, 2026, from [Link]

-

2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

Showing Compound 4-methyl-2-oxopentanoate (FDB030510). (2015, May 7). FooDB. Retrieved January 5, 2026, from [Link]

-

The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets. (1979, November 15). PubMed. Retrieved January 5, 2026, from [Link]

-

Npc323163 | C6H9O3-. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

NMR examples explained: ethyl 4-oxopentanoate. (n.d.). Tes. Retrieved January 5, 2026, from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved January 5, 2026, from [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013, January 22). YouTube. Retrieved January 5, 2026, from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abmole.com [abmole.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C8H14O3 | CID 117716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. GSRS [precision.fda.gov]

- 8. Ethyl 4-Methyl-2-Oxovalerate | CAS#:26073-09-6 | Chemsrc [chemsrc.com]

- 9. CN102026955A - Process for purifying an alpha-keto ester - Google Patents [patents.google.com]

- 10. ethyl 4-methyl-2-oxovalerate synthesis - chemicalbook [chemicalbook.com]

- 11. youtube.com [youtube.com]

- 12. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 13. The metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Npc323163 | C6H9O3- | CID 3527278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Ethyl 2-oxovalerate | CAS#:50461-74-0 | Chemsrc [chemsrc.com]

Molecular structure and formula of Ethyl 4-methyl-2-oxopentanoate.

An In-depth Technical Guide to Ethyl 4-methyl-2-oxopentanoate: Structure, Synthesis, and Applications in Modern Drug Discovery

This guide provides an in-depth analysis of this compound, a versatile α-keto ester of significant interest to researchers in organic synthesis and medicinal chemistry. We will move beyond simple data recitation to explore the compound's molecular characteristics, robust synthetic protocols, chemical reactivity, and its emerging role as a key building block in the field of targeted protein degradation.

Core Molecular and Physical Properties

This compound (also known as Ethyl 4-methyl-2-oxovalerate) is an organic compound featuring a central α-keto ester moiety. This functional group arrangement—a ketone adjacent to an ester—is the primary driver of its chemical reactivity and utility in synthesis.

Molecular Structure & Formula

The fundamental identity of the compound is established by its molecular formula and structure.

The structure is characterized by an ethyl ester group, a ketone at the C2 position, and an isobutyl group at the C4 position.

Physicochemical Data

For any laboratory application, understanding the physical properties is critical for handling, reaction setup, and purification. The data below has been compiled from experimental sources.

| Property | Value | Source |

| Appearance | Colorless oil | [3] |

| Density | 0.9715 g/cm³ (at 20 °C) | [4] |

| Boiling Point | 123 °C (at 6 Torr) | [4] |

| Refractive Index | 1.420 | [4] |

| Topological Polar Surface Area | 43.4 Ų | [1] |

| XLogP3 | 1.6 | [1] |

Spectroscopic Characterization

Structural elucidation and purity assessment rely on spectroscopic analysis. The following data provides a reference for the identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the carbon-hydrogen framework of the molecule. The data presented here is based on a 300 MHz spectrum in CDCl₃.[3]

¹H NMR (300 MHz, CDCl₃):

-

δ 4.28 (q, J=7.2 Hz, 2H): The quartet corresponds to the -OCH₂ CH₃ protons of the ethyl ester, split by the adjacent methyl group.

-

δ 2.68 (d, J=6.6 Hz, 2H): This doublet represents the methylene protons (-CH₂ -) at the C3 position, adjacent to the chiral center.

-

δ 2.16 (sept, J=6.9 Hz, 1H): The septet is characteristic of the methine proton (-CH -) of the isobutyl group, split by the six protons of the two methyl groups.

-

δ 1.33 (t, J=7.2 Hz, 3H): This triplet corresponds to the terminal methyl protons (-OCH₂CH₃ ) of the ethyl ester.

-

δ 0.93 (d, J=6.9 Hz, 6H): The doublet represents the six equivalent protons of the two methyl groups (-CH(CH₃ )₂) of the isobutyl group.

¹³C NMR (75 MHz, CDCl₃):

| Chemical Shift (ppm) | Carbon Assignment | Rationale |

| 194.5 | C2 (Ketone C=O) | The downfield shift is characteristic of a ketone carbonyl carbon. |

| 161.5 | C1 (Ester C=O) | Typical chemical shift for an ester carbonyl carbon. |

| 62.4 | -C H₂- (Ethyl) | The carbon of the ethyl group directly attached to the ester oxygen. |

| 48.0 | C3 (-C H₂-) | The methylene carbon adjacent to the carbonyl and the isobutyl group. |

| 24.3 | C4 (-C H-) | The methine carbon of the isobutyl group. |

| 22.5 | -C H₃ (Isobutyl) | The two equivalent methyl carbons of the isobutyl group. |

| 14.1 | -C H₃ (Ethyl) | The terminal methyl carbon of the ethyl ester. |

Synthesis and Reactivity

The synthesis of α-keto esters is a well-established field in organic chemistry.[5] Their unique reactivity makes them valuable intermediates.

Recommended Synthetic Protocol

A reliable and high-yield synthesis involves the acylation of a Grignard reagent with diethyl oxalate.[3] This method is effective because it constructs the core α-keto ester framework in a single, controlled step.

Step-by-Step Methodology: [3]

-

Inert Atmosphere: To a 100 mL round-bottom flask under an argon atmosphere, add diethyl oxalate (730 mg, 5 mmol) and 12 mL of anhydrous diethyl ether. The use of an inert atmosphere and anhydrous solvent is critical to prevent quenching of the highly reactive Grignard reagent.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. This low temperature is essential to control the reactivity of the Grignard reagent and prevent side reactions, such as double addition.

-

Grignard Addition: Slowly add a solution of isobutylmagnesium bromide (1.5 equivalents) to the cooled diethyl oxalate solution.

-

Warming and Reaction: Allow the reaction mixture to stir and warm to room temperature over 2 hours.

-

Quenching: Quench the reaction by adding 1M aqueous ammonium chloride (NH₄Cl). This step protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.

-

Extraction: Extract the aqueous layer three times with diethyl ether. The organic product will partition into the ether phase.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield the final product as a colorless oil (typical yield: ~76%).

Chemical Reactivity Profile

The reactivity of this compound is dominated by the two adjacent carbonyl groups.

-

Ketone Reactivity: The ketone at C2 is susceptible to nucleophilic attack, allowing for reductions to the corresponding alcohol (Ethyl 2-hydroxy-4-methylpentanoate)[6][7][8] or additions of organometallic reagents.

-

Ester Reactivity: The ester group can undergo hydrolysis, transesterification, or amidation under appropriate conditions.

-

Enolization: The methylene protons at C3 are acidic (pKa ~20-22) due to their position between two carbonyl groups. This allows for the formation of an enolate under basic conditions, which can then act as a nucleophile in reactions like alkylations or aldol-type condensations.[9]

Applications in Drug Discovery and Development

While a versatile synthetic intermediate, this compound has gained significant traction as a building block for Targeted Protein Degradation (TPD) .

Role as a Protein Degrader Building Block

TPD is a revolutionary strategy in drug discovery that utilizes the cell's own protein disposal machinery (the ubiquitin-proteasome system) to eliminate disease-causing proteins.[10] Small molecules that achieve this are often called PROTACs (Proteolysis-Targeting Chimeras).

A PROTAC is a heterobifunctional molecule with three key components:[11]

-

A "warhead" ligand that binds to the target protein of interest (POI).

-

An E3 ligase ligand that recruits a component of the cell's degradation machinery.

-

A chemical linker that connects the two ligands.

This compound is marketed as a "Protein Degrader Building Block" because its structure can be readily modified to be incorporated into any of these three components, most commonly the warhead or linker.[12] The isobutyl group mimics the side chain of the amino acid Leucine, whose α-keto acid is a natural metabolite.[13] This bio-relevant motif can be a starting point for designing ligands that bind to protein active sites. The α-keto ester functionality provides a reactive handle for elaboration into more complex structures or for attachment to linkers.

Analytical and Safety Protocols

Analytical Method: Quality Control by GC-MS

For researchers synthesizing or using this compound, confirming its purity is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for this purpose.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the sample with a split ratio of 50:1. The high split ratio prevents overloading the column.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at 15 °C/min to 240 °C.

-

Hold: Hold at 240 °C for 5 minutes.

-

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode (70 eV). Scan from m/z 40 to 200.

-

Expected Outcome: The compound should elute as a sharp, single peak. The corresponding mass spectrum can be used for confirmation by identifying the molecular ion (M⁺, m/z 158) and characteristic fragment ions.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[14]

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and sources of ignition.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is more than a simple organic molecule; it is a highly versatile and enabling tool for chemical innovation. Its well-defined structure, predictable reactivity, and straightforward synthesis make it a reliable component in multi-step synthetic campaigns. Its emergence as a building block in the rapidly advancing field of targeted protein degradation underscores its importance and potential for helping researchers develop the next generation of therapeutics. This guide has provided the foundational knowledge necessary for scientists to confidently incorporate this valuable reagent into their research and development programs.

References

-

MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

U.S. EPA. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

-

ChemSynthesis. (n.d.). ethyl 4-methyl-3-oxopentanoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-ethyl-4-oxopentanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

ResearchGate. (2008). A novel hplc method for the determination of alpha-keto acids in human serum. Retrieved from [Link]

-

PubMed Central. (2018). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides by hydroxylation or oxidation. Retrieved from [Link]

-

IRSST. (n.d.). Analytical Method - Determination of volatile organic compounds in the air by mass spectrometry. Retrieved from [Link]

-

ResearchGate. (2018). Methods for the Synthesis of α-Keto Esters. Retrieved from [Link]

-

Stenutz. (n.d.). 4-methyl-2-oxopentanoic acid. Retrieved from [Link]

-

FooDB. (2015). Showing Compound 4-methyl-2-oxopentanoate (FDB030510). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-methyl-4-oxopentanoate. Retrieved from [Link]

-

PubMed. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Retrieved from [Link]

-

ResearchGate. (2012). Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma. Retrieved from [Link]

-

Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

-

Autech Industry. (2025). Methyl 4-methyl-3-oxopentanoate: A Versatile Chemical Compound. Retrieved from [Link]

-

ACS Publications. (2013). Distribution and Organoleptic Impact of Ethyl 2-Hydroxy-4-methylpentanoate Enantiomers in Wine. Retrieved from [Link]

-

Bio-Techne. (n.d.). Degrader Building Blocks. Retrieved from [Link]

Sources

- 1. This compound | C8H14O3 | CID 117716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 26073-09-6 [sigmaaldrich.com]

- 3. ethyl 4-methyl-2-oxovalerate synthesis - chemicalbook [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of ethyl 2-hydroxy-4-methylpentanoate in red wines, a compound involved in blackberry aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Degrader Building Blocks | LYTAC & PROTAC Degraders | Bio-Techne [bio-techne.com]

- 12. Degrader Building Blocks | PROTAC® Degraders & Targeted Protein Degradation | Tocris Bioscience [tocris.com]

- 13. Showing Compound 4-methyl-2-oxopentanoate (FDB030510) - FooDB [foodb.ca]

- 14. Ethyl 4-methyl-2-oxopent-4-enoate | C8H12O3 | CID 18370466 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the IUPAC Nomenclature of Ethyl 4-methyl-2-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Language of Molecular Precision

In the realms of chemical research and pharmaceutical development, precision in communication is paramount. The unambiguous identification of a chemical entity through its systematic name is the foundation upon which reproducible science is built. The International Union of Pure and Applied Chemistry (IUPAC) provides a framework for this, ensuring that a chemical name corresponds to a single, unique molecular structure. This guide delves into the systematic naming of a specific α-keto ester, Ethyl 4-methyl-2-oxopentanoate, a molecule with relevance in synthetic chemistry and as a building block for more complex structures. Understanding its nomenclature provides a model for deciphering the names of other multifunctional compounds, a critical skill for any professional in the chemical sciences.

Deconstructing the Name: A Hierarchical Approach

The IUPAC name "this compound" can be systematically dissected to reveal the exact arrangement of atoms in the molecule. This process relies on identifying the principal functional group, the parent carbon chain, and all substituents.

The name ends with the suffix "-oate," which immediately signals the presence of an ester functional group (R-COOR').[1] Esters are derivatives of carboxylic acids and are named as such.[2][3] The IUPAC system prioritizes functional groups, and esters hold a high rank, superseding ketones, alcohols, and amines, among others.[4][5][6][7] This high priority dictates that the ester functionality will define the base name of the molecule.

The name is bipartite:

-

Ethyl : This first part of the name identifies the alkyl group (R') attached to the oxygen atom of the ester. It originates from the alcohol used in the ester's conceptual synthesis (in this case, ethanol).[1][3][8]

-

4-methyl-2-oxopentanoate : This second part describes the acyl group, which comes from the parent carboxylic acid. The "-oate" suffix replaces the "-oic acid" of the corresponding carboxylic acid.[1][2] The parent chain is a "pentanoate," indicating a five-carbon chain derived from pentanoic acid.

Experimental Workflow: Systematic Nomenclature Protocol for Keto-Esters

A self-validating protocol for naming compounds with both ketone and ester functionalities involves a hierarchical decision-making process.

Caption: A logical workflow for applying IUPAC rules to name a keto-ester.

For esters, the carbon atom of the carbonyl group (C=O) is designated as carbon number 1 (C1) of the parent acyl chain.[9] This rule is fundamental and sets the frame of reference for locating all other substituents.

-

Parent Chain: "pentanoate" signifies a 5-carbon chain.

-

C1: The carbonyl carbon of the ester.

-

C2: The second carbon in the chain.

-

C3: The third carbon in the chain.

-

C4: The fourth carbon in the chain.

-

C5: The fifth and terminal carbon of the chain.

-

-

Substituents: The prefixes "4-methyl" and "2-oxo" describe the groups attached to this 5-carbon chain.

-

2-oxo : Because the ester is the higher-priority functional group, the ketone is treated as a substituent.[4][10] The prefix "oxo-" is used to denote a carbonyl group (C=O) within the parent chain.[10][11] The number "2" indicates that this ketone group is located at the C2 position. This specific arrangement, with a ketone at the α-carbon (the carbon adjacent to the ester carbonyl), classifies the molecule as an α-keto ester .[12][13][14]

-

4-methyl : This indicates a methyl group (-CH3) is attached to the C4 position of the pentanoate chain.

-

Visualizing the Structure

A visual representation solidifies the connection between the name and the molecular structure. The following diagram illustrates the components of this compound, with the numbering of the parent acyl chain clearly marked.

Caption: Structure of this compound with IUPAC numbering.

Chemical Properties and Significance in Drug Development

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [15][16] |

| Molecular Weight | 158.19 g/mol | [16] |

| Boiling Point | 123 °C (at 6 Torr) | [15] |

| Density | 0.9715 g/cm³ | [15] |

| Synonyms | Ethyl 4-methyl-2-oxovalerate | [16] |

Alpha-keto esters are a significant class of compounds in medicinal chemistry and organic synthesis.[12][14] They serve as versatile intermediates for synthesizing a wide range of biologically active molecules, including α-amino acids and α-hydroxy acids.[14] The presence of two adjacent electrophilic carbonyl carbons provides unique reactivity, making them valuable precursors in C-C and C-N bond-forming reactions.[13][17]

In drug development, the ester group can be employed as a prodrug strategy to enhance the membrane permeability of a parent drug. However, the α-keto ester moiety itself is susceptible to rapid hydrolysis in aqueous environments, which can lead to the release of the corresponding α-keto acid and acidification of the medium.[18] This property must be carefully considered during drug design, as it can influence both the stability and the pharmacokinetic profile of a potential therapeutic agent.

Conclusion

The IUPAC name this compound is a precise descriptor of a specific α-keto ester. By systematically applying the rules of nomenclature—prioritizing the ester functional group, correctly identifying and numbering the parent pentanoate chain, and locating the oxo and methyl substituents—we arrive at an unambiguous structural definition. For scientists in research and drug development, a thorough understanding of this systematic approach is not merely an academic exercise; it is a fundamental tool that ensures clarity, facilitates collaboration, and underpins the integrity of scientific discovery.

References

-

Nomenclature of Aldehydes & Ketones - Chemistry LibreTexts. (2023). Available at: [Link]

-

IUPAC Nomenclature Rules for Esters | QUÍMICA ORGÁNICA. (2024). Available at: [Link]

-

IUPAC Nomenclature Functional Group Priority Order. (2025). Available at: [Link]

-

Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides. (n.d.). Available at: [Link]

-

Nomenclature of Aldehydes and Ketones - BYJU'S. (n.d.). Available at: [Link]

-

Video: IUPAC Nomenclature of Ketones - JoVE. (2023). Available at: [Link]

-

Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement. (n.d.). eCampusOntario Pressbooks. Available at: [Link]

-

Aldehydes and Ketones: Structure and Names | The Basics of General, Organic, and Biological Chemistry. (n.d.). Lumen Learning. Available at: [Link]

-

Functional Groups in Organic Chemistry: Types & Examples - Vedantu. (n.d.). Available at: [Link]

-

Priority order of functional groups in IUPAC nomenclature - eGPAT. (2017). Available at: [Link]

-

IUPAC nomenclature of organic chemistry - Wikipedia. (n.d.). Available at: [Link]

-

Naming of esters. (n.d.). Available at: [Link]

-

Table of Functional Group Priorities for Nomenclature - Master Organic Chemistry. (2011). Available at: [Link]

-

Nomenclature of Esters - Chemistry LibreTexts. (2023). Available at: [Link]

-

Esters - University of Calgary. (n.d.). Available at: [Link]

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (n.d.). Available at: [Link]

-

Recent developments in functionalization of acyclic α-keto amides - RSC Publishing. (n.d.). Available at: [Link]

-

This compound | C8H14O3 | CID 117716 - PubChem. (n.d.). Available at: [Link]

-

Methods for the Synthesis of α-Keto Esters | Request PDF - ResearchGate. (2025). Available at: [Link]

-

Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC. (2021). Available at: [Link]

-

Ethyl 4-methyl-2-oxopent-4-enoate | C8H12O3 | CID 18370466 - PubChem. (n.d.). Available at: [Link]

-

Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - NIH. (2020). Available at: [Link]

Sources

- 1. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. IUPAC Nomenclature Rules for Esters | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 3. oit.edu [oit.edu]

- 4. youtube.com [youtube.com]

- 5. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 6. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 10. Video: IUPAC Nomenclature of Ketones [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ethyl 4-methyl-2-oxovalerate CAS#: 26073-09-6 [amp.chemicalbook.com]

- 16. This compound | C8H14O3 | CID 117716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Recent developments in functionalization of acyclic α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: An In-Depth Technical Guide to Ethyl 4-methyl-2-oxopentanoate for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular scaffolds and building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of reactive intermediates, α-keto esters stand out for their inherent reactivity and synthetic versatility. This guide provides a comprehensive technical overview of Ethyl 4-methyl-2-oxopentanoate, a prominent member of this class, tailored for researchers, scientists, and professionals engaged in the intricate process of drug discovery and development.

Nomenclature and Chemical Identity: Establishing a Common Language

Precise communication in scientific discourse begins with unambiguous nomenclature. This compound is known by several synonyms across various databases and commercial suppliers. A clear understanding of these alternative names is crucial for efficient literature searches and procurement.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl 4-methyl-2-oxovalerate, Pentanoic acid, 4-methyl-2-oxo-, ethyl ester, Ethyl α-ketoisocaproate, Ethyl 2-oxo-4-methylpentanoate |

| CAS Number | 26073-09-6[1] |

| Molecular Formula | C8H14O3[2] |

| Molecular Weight | 158.19 g/mol [2] |

| InChI Key | MGSWAHQQBHNCEI-UHFFFAOYSA-N[1] |

Physicochemical Properties: A Foundation for Application

The physical and chemical properties of a compound dictate its behavior in both synthetic and biological systems. The following table summarizes the key physicochemical parameters of this compound.

| Property | Value | Source |

| Appearance | Colorless oil | [3] |

| Boiling Point | 123 °C at 6 Torr | ChemicalBook |

| Density | 0.9715 g/cm³ | ChemicalBook |

| Solubility | Information not readily available |

Synthesis of this compound: A Practical and Reproducible Protocol

The reliable synthesis of this compound is fundamental to its application in research and development. The following protocol, adapted from established methodologies, provides a robust procedure for its preparation.[3]

Experimental Protocol: Synthesis via Grignard Reaction

This synthesis involves the reaction of a Grignard reagent, prepared from isobutylmagnesium bromide, with diethyl oxalate.

Materials:

-

Diethyl oxalate

-

Isobutylmagnesium bromide (prepared in situ or purchased)

-

Anhydrous diethyl ether

-

1M Ammonium chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Into a 100 mL round-bottom flask under an argon atmosphere, introduce 730 mg (5 mmol) of diethyl oxalate and 12 mL of anhydrous diethyl ether.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: To the cooled solution, add a solution of isobutylmagnesium bromide (1.5 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 2 hours.

-

Quenching: Quench the reaction by the slow addition of 1M aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography to yield this compound as a colorless oil (typical yield: 76%).[3]

Characterization Data:

-

¹H NMR (300 MHz, CDCl₃) δ (ppm): 4.28 (q, J=7.2 Hz, 2H), 2.68 (d, J=6.6 Hz, 2H), 2.16 (sept, J=6.9 Hz, 1H), 1.33 (t, J=7.2 Hz, 3H), 0.93 (d, J=6.9 Hz, 6H).[3]

-

¹³C NMR (75 MHz, CDCl₃) δ (ppm): 194.5, 161.5, 62.4, 48.0, 24.3, 22.5, 14.1.[3]

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: A Versatile Synthetic Intermediate

The α-keto ester functionality is a privileged motif in medicinal chemistry, serving as a versatile precursor to a wide array of pharmacologically relevant structures. While direct incorporation of this compound into an approved drug is not prominently documented, its structural features and reactivity profile make it a valuable building block for the synthesis of more complex molecules.

The presence of two electrophilic centers, the α-keto and ester carbonyls, allows for a diverse range of chemical transformations. Furthermore, the isobutyl group provides a lipophilic moiety that can be crucial for modulating the pharmacokinetic properties of a drug candidate.

A notable example of a structurally related compound in drug development is the synthesis of a key intermediate for Febuxostat , a medication used to treat hyperuricemia and gout. A patent (WO2012032528A2) describes the preparation of Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, a crucial precursor to Febuxostat.[4] While this specific synthesis does not directly utilize this compound, the structural analogy highlights the potential of such α-keto esters in the construction of complex heterocyclic systems with therapeutic applications.

The general synthetic utility of α-keto esters like this compound lies in their ability to participate in reactions such as:

-

Heterocycle formation: Condensation reactions with various nucleophiles to form pyridines, pyrazoles, and other heterocyclic systems.

-

Reductive amination: To produce α-amino esters, which are precursors to peptides and peptidomimetics.

-

Wittig-type reactions: To introduce carbon-carbon double bonds.

-

Aldol and related reactions: To form more complex carbon skeletons.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. US4568762A - 4-Methyl-2-oxo-cyclopentylidene acetic acid and esters thereof - Google Patents [patents.google.com]

- 3. ethyl 4-methyl-2-oxovalerate synthesis - chemicalbook [chemicalbook.com]

- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

Unambiguous Structural Elucidation of Ethyl 4-methyl-2-oxopentanoate: A Comprehensive NMR Spectroscopic Guide

Introduction: The Role of NMR in Modern Structural Chemistry

In the fields of chemical research and pharmaceutical development, the precise and unambiguous determination of a molecule's structure is a foundational requirement. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent method for the structural elucidation of organic compounds in solution.[1] Its power lies in its ability to provide a detailed atomic-level map of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[2]

The Molecular Puzzle: Structure and Atom Labeling

The first step in any spectral analysis is to have a clear hypothesis of the molecular structure. The structure of Ethyl 4-methyl-2-oxopentanoate, with the chemical formula C₈H₁₄O₃, is presented below.[3] To facilitate a clear and unambiguous assignment of NMR signals, each unique carbon and proton environment has been systematically labeled.

Caption: Labeled structure of this compound.

Deciphering the Proton Signals (¹H NMR): A Predicted Spectrum

The ¹H NMR spectrum provides information on the number of unique proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, five distinct signals are predicted.

-

Signal (f) & (g) - The Ethyl Ester Group (-OCH₂CH₃):

-

Protons Hf (O-CH₂): These two protons are directly attached to an oxygen atom, a highly electronegative element. This deshields the protons, shifting their signal significantly downfield. A quartet (q) is predicted due to coupling with the three adjacent Hg protons (n+1 = 3+1 = 4).

-

Protons Hg (CH₃): These three protons are adjacent to the Hf methylene group. Their signal will appear as a triplet (t) (n+1 = 2+1 = 3) in a more upfield, aliphatic region.

-

-

Signal (b) - The Methylene Group Alpha to the Ketone (C(O)-CH₂):

-

Protons Hb: These two protons are adjacent to a carbonyl group, which is strongly electron-withdrawing. This deshielding effect, while less pronounced than a direct oxygen attachment, will shift the signal downfield from typical alkane protons.[5] This signal is predicted to be a doublet (d) , as it is coupled to the single Hd proton (n+1 = 1+1 = 2).

-

-

Signal (d) & (e) - The Isobutyl Group (-CH(CH₃)₂):

-

Proton Hd (CH): This single proton is coupled to the two Hb protons and the six He protons. This complex coupling (n=8) will result in a complex multiplet (m) , likely a nonet, which may be difficult to resolve perfectly.

-

Protons He (two CH₃): The two methyl groups are chemically equivalent due to free rotation around the C-C bond. The six protons will therefore produce a single signal. This signal will be a doublet (d) due to coupling with the single adjacent Hd proton (n+1 = 1+1 = 2). This signal is expected at the most upfield (shielded) position, characteristic of a standard alkyl environment.

-

Mapping the Carbon Skeleton (¹³C NMR): A Predicted Spectrum

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. As there are no elements of symmetry in this compound, eight distinct signals are predicted. The chemical shift of each carbon is primarily determined by its hybridization and the electronegativity of its attached atoms.

-

Carbonyl Carbons (C1 & C2):

-

C2 (Ketone C=O): Ketone carbonyls are among the most deshielded carbons, typically appearing far downfield. A signal in the range of 195 - 205 ppm is predicted.[2][6]

-

C1 (Ester C=O): Ester carbonyls are also significantly deshielded but appear slightly upfield relative to ketones. A signal in the range of 160 - 170 ppm is expected.[2]

-

-

Oxygen-Attached Carbon (C7):

-

C7 (O-CH₂): This sp³-hybridized carbon is directly bonded to an oxygen atom, causing a significant downfield shift into the 60 - 65 ppm region.[7]

-

-

Aliphatic Carbons (C4, C5, C6, C8):

-

C4 (C(O)-CH₂): The proximity to the C2 ketone group deshields this methylene carbon relative to other aliphatic carbons. It is predicted to be the most downfield of the sp³ signals.

-

C5 (CH): This methine carbon will appear in the typical aliphatic region.

-

C6 & C8 (CH₃): These methyl carbons will be the most shielded (upfield) signals in the spectrum, with C8 of the ethyl group and C6 of the isobutyl group appearing as distinct peaks.

-

Data Synthesis & Verification: Predicted Spectral Data Summary

The predicted ¹H and ¹³C NMR data are summarized below for easy reference. These tables represent the expected "fingerprint" of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Label | Predicted Shift (δ, ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|---|

| Hf | ~ 4.2 | 2H | Quartet (q) | -O-CH₂ -CH₃ |

| Hb | ~ 2.9 | 2H | Doublet (d) | C(O)-CH₂ -CH(CH₃)₂ |

| Hd | ~ 2.2 | 1H | Multiplet (m) | -CH₂-CH (CH₃)₂ |

| Hg | ~ 1.3 | 3H | Triplet (t) | -O-CH₂-CH₃ |

| He | ~ 0.9 | 6H | Doublet (d) | -CH(CH₃ )₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Label | Predicted Shift (δ, ppm) | Assignment |

|---|---|---|

| C2 | 198 - 202 | Ketone C =O |

| C1 | 162 - 165 | Ester C =O |

| C7 | 61 - 63 | -O-CH₂ -CH₃ |

| C4 | 48 - 52 | C(O)-CH₂ -CH |

| C5 | 38 - 42 | -CH (CH₃)₂ |

| C6 | 22 - 24 | -CH(CH₃ )₂ |

| C8 | 13 - 15 | -O-CH₂-CH₃ |

A Self-Validating Protocol for Data Acquisition

The integrity of NMR data is critically dependent on a rigorous and well-executed experimental protocol. The following procedure is designed to be a self-validating system, ensuring high-quality, reproducible data.

Experimental Workflow Diagram

Caption: Standard workflow for NMR sample preparation and data acquisition.

Detailed Step-by-Step Methodology:

-

Sample Preparation:

-

Rationale: Proper sample preparation is paramount to avoid spectral artifacts.

-

Protocol:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial. This mass provides an optimal concentration for a strong signal-to-noise ratio in a standard NMR experiment without introducing viscosity issues that can degrade spectral resolution.

-

Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial and gently swirl to dissolve the sample completely. CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and a single, well-defined residual solvent peak for reference.

-

Ensure the chosen solvent contains an internal standard, typically tetramethylsilane (TMS). TMS is chemically inert and provides a single, sharp signal defined as 0.00 ppm, serving as the universal calibration point for ¹H and ¹³C spectra.

-

Using a Pasteur pipette, transfer the homogenous solution into a high-quality, clean, and dry 5 mm NMR tube. Avoid any solid particulates, as they disrupt the magnetic field homogeneity, leading to poor spectral quality.

-

-

-

Spectrometer Setup and Data Acquisition:

-

Rationale: Precise instrument calibration ensures accurate and reliable data.

-

Protocol:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

-

Locking: The spectrometer "locks" onto the deuterium signal of the solvent (e.g., the 'D' in CDCl₃). This procedure compensates for any minor drifts in the magnetic field over time, ensuring the stability of the experiment.

-

Shimming: The magnetic field across the sample volume is homogenized through a process called shimming. This is a critical step; a well-shimmed sample results in sharp, symmetrical peaks (narrow linewidths), whereas poor shimming leads to broad, distorted signals, obscuring fine details like coupling constants.

-

Acquire the ¹H spectrum. A standard experiment involves a short radiofrequency pulse followed by the acquisition of the Free Induction Decay (FID) signal.

-

Acquire the proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of the ¹³C isotope (1.1%).

-

-

-

Data Processing:

-

Rationale: Raw data (FID) must be mathematically processed to yield an interpretable spectrum.

-

Protocol:

-

Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure all peaks are upright (in-phase) and the baseline is flat.

-

Calibrate the chemical shift axis by setting the TMS signal to exactly 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative ratios of protons in each unique environment.

-

-

Conclusion

Nuclear Magnetic Resonance spectroscopy provides an unparalleled depth of structural information. Through a systematic analysis of predicted ¹H and ¹³C NMR spectra, a distinct and unambiguous spectral fingerprint for this compound has been established. The predicted ¹H NMR spectrum clearly resolves the five unique proton environments through their characteristic chemical shifts, integrations, and spin-spin coupling patterns. Concurrently, the predicted ¹³C NMR spectrum confirms the presence of all eight unique carbon atoms, including the highly deshielded ketone and ester carbonyls. When combined, this dataset provides a cohesive and self-consistent confirmation of the molecule's constitution. The rigorous experimental protocol outlined ensures that the acquisition of such data would be robust, reproducible, and of the highest scientific integrity, solidifying the role of NMR as the cornerstone of molecular structure elucidation.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. RSC Publishing. Retrieved from [Link]

-

UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Universidade de São Paulo (USP). (n.d.). Chemical Shifts 1H-NMR. Retrieved from [Link]

- Abraham, R. J., et al. (1999). Proton chemical shifts in NMR. Part 13.1 Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Journal of the Chemical Society, Perkin Transactions 2.

-

ResearchGate. (n.d.). The 13 C NMR spectrum of a culture supernatant of the wild-type strain.... Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Retrieved from [Link]

-

Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H₂O, experimental) (NP0000087). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033967). Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (2015, May 7). Showing Compound 4-methyl-2-oxopentanoate (FDB030510). Retrieved from [Link]

-

Shan, L. (2010, January 15). Hyperpolarized α-keto[1-13C]isocaproate as a 13C magnetic resonance spectroscopic agent for profiling branched chain amino acid metabolism in tumors. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D₂O, experimental) (HMDB0000019). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D₂O, experimental) (HMDB0000019). Retrieved from [Link]

-

Wikipedia. (n.d.). α-Ketoisocaproic acid. Retrieved from [Link]

-

AZoM. (n.d.). Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. Retrieved from [Link]

-

YouTube. (2021, September 4). NMR spectrum of ethyl acetate. Retrieved from [Link]

Sources

- 1. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. This compound | C8H14O3 | CID 117716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Mass spectrometry analysis of Ethyl 4-methyl-2-oxopentanoate.

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 4-methyl-2-oxopentanoate

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound (CAS 26073-09-6), an α-keto ester of interest in various chemical and biological fields. As a molecule possessing both a ketone and an ester functional group, its analysis requires a nuanced approach to instrument selection and parameter optimization. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven methodologies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the rationale behind specific analytical choices, explore predictable fragmentation pathways under different ionization techniques, and provide step-by-step protocols to ensure reliable and reproducible results.

Analyte Profile: this compound

Understanding the physicochemical properties of the target analyte is the foundation of any successful analytical method. This compound is a derivative of α-ketoisocaproic acid, a metabolite involved in amino acid metabolism[1]. Its structure features an ethyl ester group adjacent to a carbonyl group, making it an α-keto ester.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Ethyl 4-methyl-2-oxovalerate | [2][3] |

| CAS Number | 26073-09-6 | [4] |

| Molecular Formula | C8H14O3 | [2][4] |

| Molecular Weight | 158.19 g/mol | [2] |

| Monoisotopic Mass | 158.0943 Da | [2][3] |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Expertise & Rationale: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds that are thermally stable. Given the molecular weight and structure of this compound, it is sufficiently volatile for gas chromatography, making GC-MS a direct and robust analytical approach without the need for derivatization. Electron Ionization (EI) is the most common ionization source for GC-MS, providing reproducible fragmentation patterns that are ideal for structural elucidation and library matching.

GC-MS Experimental Workflow

The following diagram outlines the typical workflow for the GC-MS analysis of a neat or purified sample.

Caption: GC-MS workflow for this compound analysis.

Detailed GC-MS Protocol

Trustworthiness: This protocol is designed to be self-validating by including quality control checks and referencing established practices for the analysis of ethyl esters.[5][6]

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in high-purity ethyl acetate.

-

Create a working solution by diluting the stock solution 1:100 (to 10 µg/mL) with ethyl acetate.

-

Transfer the working solution to a 2 mL autosampler vial with a glass insert.

-

Rationale: Dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate mass spectra. Ethyl acetate is a suitable solvent due to its volatility and compatibility with common GC phases.

-

-

Instrumentation & Parameters:

-

GC System: Agilent 8890 GC or equivalent.

-

MS System: Agilent 5977 MSD or equivalent.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Injection Mode: Split (50:1 ratio).

-

Rationale: A split injection is used for concentrated samples to prevent overloading the column, ensuring optimal peak shape and separation efficiency.

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Rationale: 70 eV is the standard energy for EI, as it provides sufficient energy for reproducible fragmentation and generates spectra that are comparable to established libraries like NIST.

-

-

Ion Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 35-300.

-

Predicted EI Fragmentation Pathway

Authoritative Grounding: The fragmentation of α-keto esters under EI is predictable. Cleavage adjacent to the carbonyl groups (alpha-cleavage) is a dominant process, leading to the formation of stable acylium ions.[7] The fragmentation pattern of the methyl ester analogue, mthis compound, provides a strong basis for predicting the behavior of the ethyl ester.[8]

The molecular ion (M•+) is expected at m/z 158. Key fragmentation pathways include:

-

Loss of the ethoxy radical (•OCH2CH3): Alpha-cleavage at the ester carbonyl results in the loss of a 45 Da radical to form an acylium ion at m/z 113.

-

Loss of the ethyl group (•CH2CH3): Cleavage of the ethyl group from the ester results in an ion at m/z 129.

-

Cleavage at the keto group: Alpha-cleavage between C2 and C3 results in the loss of the isobutylcarbonyl radical to form the [COOEt]+ ion at m/z 73. A more dominant cleavage is the loss of the ethoxycarbonyl group to form the isobutyryl cation at m/z 71.

-

Loss of isobutene (C4H8): A McLafferty-type rearrangement can lead to the loss of isobutene (56 Da) from the molecular ion, resulting in a fragment at m/z 102.

Caption: Predicted EI fragmentation of this compound.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 158 | [CH3CH(CH3)CH2COCOOCH2CH3]•+ | Molecular Ion |

| 129 | [CH3CH(CH3)CH2COCOO]+ | Loss of •CH2CH3 |

| 113 | [CH3CH(CH3)CH2COCO]+ | Loss of •OCH2CH3 |

| 102 | [CH2=C(OH)COOCH2CH3]•+ | McLafferty Rearrangement (Loss of C4H8) |

| 71 | [CH3CH(CH3)CH2CO]+ | α-cleavage, loss of •COOCH2CH3 |

| 57 | [CH3CH(CH3)CH2]+ | Loss of CO from m/z 71 |